molecular formula C10H8N2 B15470991 Azeto[1,2-A]pyrido[1,2-D]pyrazine CAS No. 49688-89-3

Azeto[1,2-A]pyrido[1,2-D]pyrazine

Cat. No.: B15470991
CAS No.: 49688-89-3
M. Wt: 156.18 g/mol
InChI Key: CICGDJDFWYKGPK-UHFFFAOYSA-N
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Description

Azeto[1,2-a]pyrido[1,2-d]pyrazine is a fused heterocyclic compound characterized by a four-membered azetidine ring fused to a pyrido-pyrazine scaffold. This structure combines the strained azetidine ring with the π-electron-rich pyrido-pyrazine system, which may confer unique electronic and steric properties.

Properties

CAS No.

49688-89-3

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,6-diazatricyclo[6.4.0.03,6]dodeca-2,4,7,9,11-pentaene

InChI

InChI=1S/C10H8N2/c1-2-5-11-8-10-4-6-12(10)7-9(11)3-1/h1-8H

InChI Key

CICGDJDFWYKGPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN3C=CC3=CN2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between azeto[1,2-a]pyrido[1,2-d]pyrazine and related heterocycles:

Compound Name Structure Synthesis Method Yield Range Key Features Biological Activity
Imidazo[1,2-a]pyrazines Imidazole fused to pyrazine Condensation of α-bromo aryl ketones with 2-amino-3-chloropyrazine 75–97% High synthetic yields; substituents at position 2 (e.g., pyridin-4-yl, thiophen-3-yl) enhance hinge-region binding in kinases Anticancer (kinase inhibition), antiviral
Pyrrolo[1,2-a]pyrazines Pyrrole fused to pyrazine Cycloaddition of azomethine ylides or tandem iminium cyclization/Smiles rearrangement 50–85% Rigid bicyclic system; derivatives show selectivity for 5-HT3 receptors Antiallergic, 5-HT3 receptor agonism, vascular smooth muscle relaxation
Pyrido[1,2-a]pyrazines Pyridine fused to pyrazine One-pot multicomponent reactions using cyclic enamineones and aromatic aldehydes 65–90% Tunable electronic properties; metal-free synthesis routes available Limited direct bioactivity reported; intermediates for tetracyclic thienopyrimidinones
Pyrazino[1,2-a]quinolines Pyrazine fused to quinoline Similar to pyrido[1,2-a]pyrazines via three-component reactions 70–88% Extended π-conjugation; potential for fluorescence applications Not explicitly reported in evidence
This compound Azetidine fused to pyrido-pyrazine Not described in evidence (inferred from related systems) Predicted strained geometry; potential for unique reactivity Hypothesized based on analogs: possible kinase or receptor modulation

Key Research Findings and Structural Insights

Synthetic Flexibility: Imidazo[1,2-a]pyrazines achieve high yields (up to 97%) through modular substitutions at positions 2 and 3, enabling tailored interactions with biological targets like kinase hinge regions . Pyrrolo[1,2-a]pyrazines exhibit solvent-dependent self-assembly, forming novel fused benzoimidazopyrrolopyrazines with ana/d-arrangements by controlling water content .

Biological Performance :

  • Tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines demonstrate antihypertensive activity, though the most potent smooth muscle relaxants paradoxically show weak hypotensive effects .
  • Imidazo[1,2-a]pyrazines with pyridin-4-yl substituents (e.g., compound 3a) bind tightly to kinase domains via hydrogen bonds with Gly28 and Cys106, correlating with anticancer efficacy .

Reactivity Differences: Pyrido[1,2-a]pyrazines show lower yields (55–70%) compared to pyridine analogs in metal-free syntheses of tetracyclic thienopyrimidinones, likely due to reduced electron density at the pyrazine core . Pyrrolo[1,2-a]pyrazines undergo regioselective reactions with heterocumulenes, forming thiono- or seleno-substituted derivatives without heavy-metal catalysts .

Q & A

Q. What are the common synthetic routes for preparing azeto[1,2-a]pyrido[1,2-d]pyrazine derivatives?

The synthesis typically involves multicomponent reactions (MCRs) or cyclization strategies. For example, a one-pot MCR using cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds under controlled conditions (temperature: 80–100°C, solvent: ethanol or DMF) yields polyfunctionalized derivatives. Reaction parameters like solvent polarity and catalyst choice (e.g., iodine for imidazo derivatives) significantly influence regioselectivity and yield .

Q. How can researchers characterize the structural purity of this compound compounds?

Use a combination of 1H/13C NMR to confirm substitution patterns and ring saturation, HPLC-MS for molecular weight verification, and FT-IR to identify functional groups (e.g., carbonyl or sulfonyl moieties). X-ray crystallography is recommended for resolving complex stereochemistry, as demonstrated for hexahydro derivatives .

Q. What biological screening assays are suitable for preliminary evaluation of these compounds?

Standard in vitro assays include:

  • Antioxidant activity : DPPH radical scavenging assay (IC50 values).
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 .

Advanced Research Questions

Q. How can substituent effects at C2, C3, and C8 positions be systematically studied to optimize bioactivity?

  • Step 1 : Synthesize derivatives via regioselective functionalization (e.g., Suzuki coupling at C3/C6, bromination at C8) .
  • Step 2 : Compare bioactivity trends using SAR tables. For example, electron-withdrawing groups (Br, SO2Me) at C8 enhance antimicrobial activity, while methyl groups improve metabolic stability .
  • Step 3 : Validate binding modes via molecular docking (e.g., interactions with bacterial DNA gyrase or 5-HT3 receptors) .

Q. What strategies resolve contradictions in reported biological data across structurally similar derivatives?

  • Orthogonal assays : Confirm antimicrobial activity with both MIC (broth dilution) and time-kill curve assays to rule out false positives .
  • Structural analogs : Compare fluorinated vs. brominated derivatives to isolate electronic effects from steric contributions .
  • Metabolic profiling : Use liver microsome assays to identify if inactive compounds are rapidly metabolized .

Q. How can advanced catalytic systems improve synthetic efficiency for complex derivatives?

  • Palladium-catalyzed cross-coupling : Enable sequential Suzuki-Miyaura and C-H functionalization to access trisubstituted derivatives (e.g., 3,6,8-trisubstituted imidazo[1,2-a]pyrazines) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps while maintaining >90% yield .

Methodological Notes

  • Data Interpretation : Use chemometric tools (e.g., PCA) to correlate substituent properties (Hammett σ, π-values) with bioactivity .
  • Contradiction Management : When conflicting bioactivity arises, prioritize compounds with dual functionality (e.g., hexahydro derivatives showing both antimicrobial and anti-inflammatory activity) for further in vivo validation .

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